
4-(3-Chlorophenyl)piperidin-4-ol
Übersicht
Beschreibung
“4-(3-Chlorophenyl)piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C11H14ClNO and a molecular weight of 211.69 .
Synthesis Analysis
The synthesis of “4-(3-Chlorophenyl)piperidin-4-ol” involves a process where 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, 500g of pure water, and 12g of palladium-carbon catalyst are mixed. Hydrogen is then passed in to make the pressure of hydrogen 0.1MPa and perform catalysis at 25°C. The reaction undergoes hydrogenation deprotection group for 24 hours .Molecular Structure Analysis
In the molecular structure of “4-(3-Chlorophenyl)piperidin-4-ol”, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Physical And Chemical Properties Analysis
“4-(3-Chlorophenyl)piperidin-4-ol” appears as a white to creamy-white crystalline powder . It has a melting point of 137-140 °C, a predicted boiling point of 344.5±42.0 °C, and a density of 1.1138 (rough estimate) .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-(3-Chlorophenyl)piperidin-4-ol: is utilized in proteomics research as a biochemical tool. Its molecular structure allows it to interact with various proteins, which can be useful for understanding protein function and identifying potential drug targets .
Drug Discovery
The piperidine nucleus, to which 4-(3-Chlorophenyl)piperidin-4-ol belongs, is a critical component in drug discovery. Piperidine derivatives are known for their pharmacophoric features and have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Synthesis of Agonists
This compound can be used in the synthesis of highly potent and selective IP (PGI2 receptor) agonists. These agonists have applications in treating conditions like pulmonary arterial hypertension and preventing thrombosis .
Antimicrobial Activity
4-(3-Chlorophenyl)piperidin-4-ol: derivatives have been screened for their antibacterial activity against various pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium. They also exhibit antifungal activity against fungi like Aspergillus niger and Aspergillus flavus .
Fluorescent Probes
The compound has potential use as a fluorescent sigma receptor probe. These probes can help in the visualization and study of sigma receptors, which are involved in several neurological processes and could be targets for treating neurodegenerative diseases .
Organic Synthesis
In organic synthesis, 4-(3-Chlorophenyl)piperidin-4-ol serves as a building block and reagent. It’s particularly useful in the study of copper-catalyzed N- versus O-arylation, a process important for creating complex organic molecules .
Wirkmechanismus
Target of Action
The primary target of 4-(3-Chlorophenyl)piperidin-4-ol is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
4-(3-Chlorophenyl)piperidin-4-ol acts as a CCR5 antagonist . It binds to the CCR5 receptor and prevents its activation, thereby inhibiting the entry of HIV-1 . Most CCR5 antagonists, including 4-(3-Chlorophenyl)piperidin-4-ol, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’slipophilicity is a key factor influencing its pharmacokinetics . Most CCR5 antagonists, including 4-(3-Chlorophenyl)piperidin-4-ol, contain two or more lipophilic groups, which may enhance their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into host cells . This can slow down the progression of the infection and potentially improve the clinical outcomes for individuals with HIV-1 .
Action Environment
Environmental factors that could influence the action of 4-(3-Chlorophenyl)piperidin-4-ol include its storage conditions . The compound should be stored in a well-ventilated place, with the container kept tightly closed . It should also be stored away from light . These conditions can help maintain the compound’s stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
Piperidines, such as “4-(3-Chlorophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGUVHLVCOIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434163 | |
| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)piperidin-4-ol | |
CAS RN |
70558-16-6 | |
| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




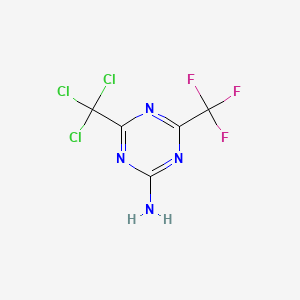

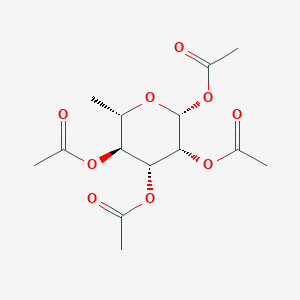
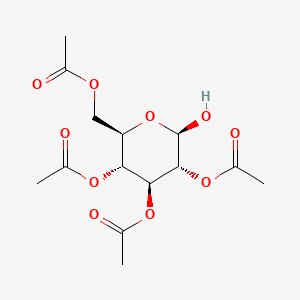
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)
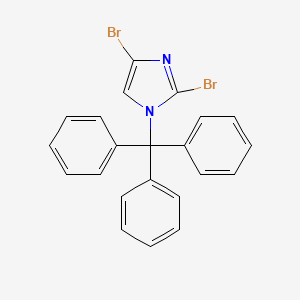
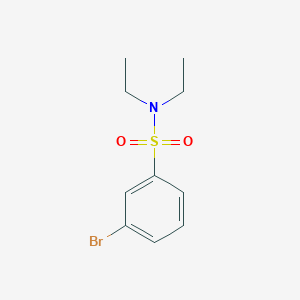
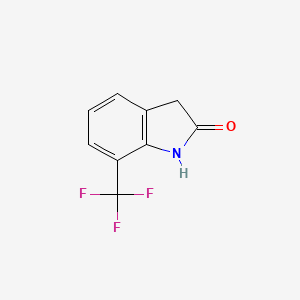
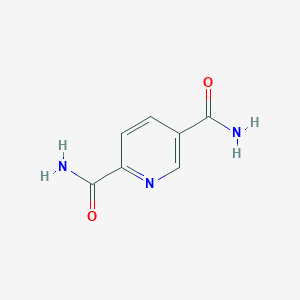


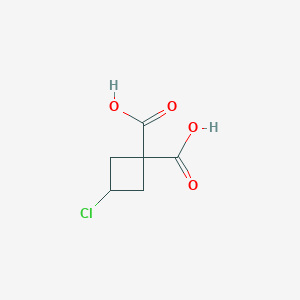
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)